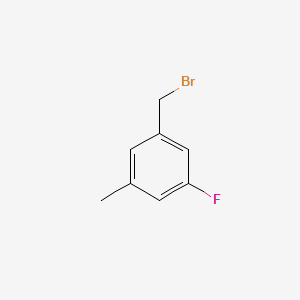

3-Fluoro-5-methylbenzyl bromide

Vue d'ensemble

Description

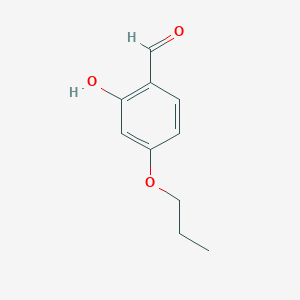

3-Fluoro-5-methylbenzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be applied to its synthesis and analysis are discussed. For instance, the synthesis of various fluorobenzyl bromides and their applications in the preparation of labeled neuroleptics is described . Additionally, the conformational preferences of the fluoromethyl group in p-methylbenzyl fluoride and some derivatives are examined .

Synthesis Analysis

The synthesis of related compounds such as o- and p-[18F]fluorobenzyl bromides is achieved through a three-step synthesis from nitrobenzaldehyde, which exhibits good yield . This method could potentially be adapted for the synthesis of 3-Fluoro-5-methylbenzyl bromide. Moreover, the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide through the reaction of ethyl β-carboline-3-carboxylate with 2-fluorobenzyl bromide in the presence of sodium hydride in DMF is reported . This demonstrates the feasibility of bromide introduction in the presence of a fluorine substituent.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been determined using X-ray single-crystal analysis and compared with theoretical models . Similarly, the structure of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one has been elucidated, revealing diorientational disorder due to the rotation of the C–C single bond . These studies suggest that detailed molecular structure analysis of 3-Fluoro-5-methylbenzyl bromide could be performed using similar techniques.

Chemical Reactions Analysis

The reactivity of fluorobenzyl bromides in chemical reactions is highlighted in the synthesis of labeled neuroleptics, where [18F]fluororinated analogs of benzamide neuroleptics are prepared via N-benzylation with fluorobenzyl bromide synthons . Additionally, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides is demonstrated, which could be relevant to the reactivity of 3-Fluoro-5-methylbenzyl bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole includes studies on its molecular electrostatic potential, natural bond orbital, and nonlinear optical effects . The conformational preferences of the fluoromethyl group in derivatives of p-methylbenzyl fluoride are also studied, providing insights into the potential behavior of the fluoromethyl group in 3-Fluoro-5-methylbenzyl bromide .

Applications De Recherche Scientifique

Tandem SN2-SNAr Reactions

3-Fluoro-5-methylbenzyl bromide is involved in the synthesis of highly functionalized 4H-1-benzopyrans. This process, which involves a tandem SN2-SNAr reaction sequence, is notable for its simplicity and high yields, ranging from 50-92%. This application is significant in the field of heterocyclic chemistry due to the diverse functional groups and high efficiency involved in the process (Bunce et al., 2008).

Radiochemical Applications

In the domain of nuclear medicine, derivatives of 3-Fluoro-5-methylbenzyl bromide have been used for the covalent attachment of fluorine-18 to proteins. This method allows for moderate yields and is instrumental in preparing radiotracers for positron emission tomography (PET), a crucial technique in medical imaging (Kilbourn et al., 1987).

Asymmetric Synthesis in PET Radiotracers

Further applications in PET imaging include the synthesis of 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide. These compounds serve as intermediates in the asymmetric synthesis of fluorinated α-amino acids, which are key components in PET radiotracers. The development of these synthesis procedures enhances the production of radiopharmaceuticals (Zaitsev et al., 2002).

Anticorrosion Properties

Research also indicates the potential of 3-Fluoro-5-methylbenzyl bromide derivatives in corrosion inhibition. For instance, the compound 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide has demonstrated exceptional anticorrosion properties for mild steel in acidic environments. This application is particularly relevant in the field of materials science and engineering (Bhaskaran et al., 2019).

Synthesis of Neuroleptics

In pharmaceutical chemistry, derivatives of 3-Fluoro-5-methylbenzyl bromide have been used in the synthesis of labeled neuroleptics. These compounds play a crucial role in the development of new medications, particularly in the treatment of psychiatric disorders (Hatano et al., 1991).

Safety And Hazards

3-Fluoro-5-methylbenzyl bromide is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

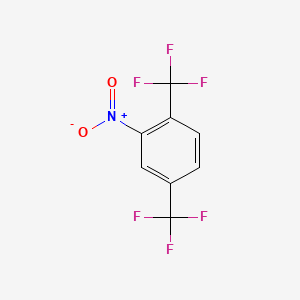

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDKNKUVHSULSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380941 | |

| Record name | 3-Fluoro-5-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methylbenzyl bromide | |

CAS RN |

212268-39-8 | |

| Record name | 3-Fluoro-5-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.